molecular formula C8H5F3N2S B1451587 2-(Trifluoromethyl)benzo[d]thiazol-5-amine CAS No. 58460-24-5

2-(Trifluoromethyl)benzo[d]thiazol-5-amine

Cat. No.: B1451587
CAS No.: 58460-24-5
M. Wt: 218.2 g/mol
InChI Key: CTCYOMZRHNZGRF-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazol-5-amine (CAS: 58460-24-5) is a benzothiazole derivative with a molecular formula of C₈H₅F₃N₂S and a molecular weight of 218.20 g/mol . The compound features a trifluoromethyl (-CF₃) group at the C2 position of the benzothiazole scaffold and an amine (-NH₂) group at C4. This structure enhances metabolic stability, lipophilicity, and electronic properties, making it a promising intermediate in medicinal chemistry and drug discovery .

Properties

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)7-13-5-3-4(12)1-2-6(5)14-7/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCYOMZRHNZGRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)benzo[d]thiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit inhibitory effects on monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters . This interaction can influence neurotransmitter levels and, consequently, affect mood and behavior. Additionally, thiazole compounds are known to interact with proteins involved in cell signaling pathways, further highlighting their biochemical significance .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to exhibit anticancer activities by inducing apoptosis in cancer cells . This compound can also affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, thiazole derivatives can bind to specific receptors or enzymes, leading to the inhibition of their activity . This inhibition can result in downstream effects on cellular processes, such as cell proliferation and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal cellular processes . Threshold effects have also been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body . This compound can also affect metabolic flux by altering the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms or facilitated diffusion . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, thiazole derivatives have been shown to localize to the mitochondria, where they can exert their effects on mitochondrial function and energy production . The precise localization of this compound within the cell can influence its biochemical interactions and overall efficacy.

Biological Activity

2-(Trifluoromethyl)benzo[d]thiazol-5-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazoles are known for their presence in various natural products and therapeutic agents, exhibiting a wide range of biological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Target Interaction
The compound primarily interacts with various biomolecules, including enzymes and receptors. It has been shown to inhibit monoamine oxidase, an enzyme critical for neurotransmitter metabolism, thereby influencing mood and behavior.

Biochemical Pathways
this compound affects several biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Activity : It has demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections .
  • Anticancer Activity : The compound induces apoptosis in cancer cells by modulating cell signaling pathways related to growth and survival.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. It undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of metabolites that are excreted from the body.

Biological Activities

The compound has been studied for various biological activities:

Activity Type Description Reference
AntimicrobialEffective against Pseudomonas aeruginosa (MIC = 100 µg/mL), showing potential as an antibiotic.
AnticancerInduces apoptosis in cancer cells through modulation of apoptotic pathways.
NeuroprotectiveExhibits protective effects in models of neurodegeneration by inhibiting oxidative stress.
Anti-inflammatoryReduces inflammation markers in animal models, indicating therapeutic potential for inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives including this compound against various pathogens. The results showed that while it was less effective than chloramphenicol against certain strains, it still exhibited significant activity against resistant bacteria .
  • Cancer Research : In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuroprotection Study : Research indicated that this compound could protect neuronal cells from oxidative damage induced by neurotoxic agents, suggesting its potential use in neurodegenerative disease therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(trifluoromethyl)benzo[d]thiazol-5-amine exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundTarget OrganismMIC (μg/mL)
This compoundStaphylococcus aureus6.25
This compoundEscherichia coli12.5

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies on various cancer cell lines have demonstrated significant antiproliferative activity. For example, it has shown IC50 values ranging from 5.10 to 9.18 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cell LineIC50 (µM)Mechanism of Action
HepG25.10Inhibition of cyclin-dependent kinases
MCF-79.18Induction of apoptosis via caspase activation

The mechanism involves the inhibition of specific kinases that are crucial for tumor growth and proliferation .

Anti-Tyrosinase Activity

Recent studies have identified derivatives of this compound as promising anti-tyrosinase agents, which could be beneficial in treating hyperpigmentation disorders. The compounds exhibited potent antioxidant effects and inhibited tyrosinase activity, suggesting their potential in cosmetic applications.

CompoundTyrosinase Inhibition (%)
Derivative A85%
Derivative B78%

These results indicate the viability of these compounds in skin whitening formulations .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzothiazole derivatives, including those based on this compound, against multiple bacterial strains using microdilution methods. Results indicated enhanced antibacterial activity correlating with the presence of electron-withdrawing groups like trifluoromethyl .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several thiazole derivatives were screened against various cancer cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics such as doxorubicin .

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzo[d]thiazol-5-amine Derivatives with Quinoline/Pyridine Substituents

Several derivatives feature the benzo[d]thiazol-5-amine moiety coupled with quinoline or pyridine rings. Examples include:

  • N-(6-(pyridin-4-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (14): Exhibits 62.3% yield in synthesis and demonstrates activity as a Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitor .
  • N-(6-(pyridin-3-yl)quinolin-4-yl)benzo[d]thiazol-5-amine (15): Shows 70.4% yield and higher binding affinity due to pyridine orientation .
  • N-([3,6’-biquinolin]-4’-yl)benzo[d]thiazol-5-amine (30): Lower activity compared to simpler quinoline derivatives, indicating steric hindrance from extended substituents .

Key Insight: The orientation and size of substituents significantly influence biological activity. Bulky groups reduce binding affinity, while pyridine/quinoline rings enhance target engagement .

Thiazole/Thiadiazole Derivatives with Trifluoromethyl Groups
  • (Z)-4-(2,4-dichlorophenyl)-2-((E)-(4-(trifluoromethyl)benzylidene)hydrazono)-2,3-dihydrothiazole (74d): Displays potent anticancer activity against multiple cell lines (NCI-H292, HEp-2, HT-29, K562) with IC₅₀ values <10 µM .
  • 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (A5Q) : A thiadiazole analog with a trifluoromethylphenyl group; used in structural studies of enzyme-ligand interactions .

Key Insight : The trifluoromethyl group improves metabolic stability and target selectivity, but thiadiazole scaffolds differ in ring strain and hydrogen-bonding capacity compared to benzothiazoles .

Other Benzothiazole-Based Compounds
  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine : Combines benzothiazole with a triazole ring, showing antiproliferative properties .
  • N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (CYC116) : A thiazole-containing aurora kinase inhibitor (Ki = 8–9 nM) with in vivo efficacy .

Key Insight : Hybrid scaffolds (e.g., triazole-thiazole) broaden biological activity but may reduce solubility due to increased hydrophobicity .

Activity Trends :

  • RIPK2 Inhibitors: Quinoline-benzothiazole hybrids show moderate activity (e.g., compound 14: IC₅₀ ~100 nM) .
  • Anticancer Agents: Trifluoromethyl-thiazole derivatives (e.g., 74d) outperform cisplatin in hepatocellular carcinoma models (IC₅₀ = 4.9 µM vs. 6.9 µM) .
  • Aurora Kinase Inhibitors: Thiazole-pyrimidine hybrids (e.g., CYC116) exhibit nanomolar potency and oral bioavailability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The trifluoromethyl group in 2-(Trifluoromethyl)benzo[d]thiazol-5-amine increases logP compared to non-fluorinated analogs (e.g., logP ~2.5 vs. 1.8 for bromo derivatives) .
  • Solubility: Thiazole-triazole hybrids (e.g., ) often require DMSO for solubilization, whereas quinoline derivatives show moderate aqueous solubility .
  • Metabolic Stability : CF₃ groups reduce oxidative metabolism, enhancing half-life in vivo compared to methyl or methoxy substituents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Trifluoromethyl)benzo[d]thiazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution reactions. For example, coupling a trifluoromethyl-substituted benzothiazole precursor with an amine group under basic conditions (e.g., NaH or K₂CO₃ in DMF). Microwave-assisted synthesis (e.g., 100–120°C for 1–2 hours) can improve yields (>80%) compared to conventional heating . Purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C2, amine at C5) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns (acetonitrile/water mobile phase) .
  • Elemental Analysis : Validate empirical formula (C₈H₅F₃N₂S) .

Q. How does the trifluoromethyl group influence the compound’s electronic properties?

  • Methodology : Use density functional theory (DFT) to calculate electron-withdrawing effects. The -CF₃ group reduces electron density on the benzothiazole ring, enhancing electrophilic reactivity at the amine site. Spectroscopic shifts in IR (C-F stretching at 1100–1200 cm⁻¹) and UV-Vis (λmax ~280 nm) corroborate computational predictions .

Advanced Research Questions

Q. What strategies resolve low solubility in aqueous media during biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • Structural analogs : Introduce hydrophilic substituents (e.g., -OH, -COOH) at non-critical positions while retaining the -CF₃ group .

Q. How can molecular docking predict the compound’s binding affinity to biological targets?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., EGFR) or DNA repair enzymes based on structural homology to benzothiazole derivatives .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with optimized force fields. The trifluoromethyl group enhances hydrophobic interactions in binding pockets (e.g., ΔG ≈ -8.5 kcal/mol for EGFR) .

Q. What mechanistic insights explain discrepancies in anticancer activity across cell lines?

  • Methodology :

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G1 phase blockade in MCF-7 cells) .
  • Western Blotting : Quantify pro-apoptotic proteins (Bax, caspase-3) and anti-apoptotic markers (Bcl-2) to identify resistance mechanisms .

Q. How can QSAR models guide the design of derivatives with improved metabolic stability?

  • Methodology :

  • Data Collection : Compile IC₅₀ values and metabolic half-lives (t₁/₂) from hepatic microsome assays .
  • Descriptor Selection : Include logP, polar surface area, and -CF₃ electronegativity. A QSAR model (R² > 0.85) can prioritize derivatives with balanced lipophilicity and metabolic resistance .

Key Notes

  • Contradictions : Microwave synthesis () reports higher yields than conventional methods (), possibly due to reduced side reactions.
  • Critical Gaps : Limited in vivo pharmacokinetic data; future studies should address bioavailability and toxicity profiles.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Trifluoromethyl)benzo[d]thiazol-5-amine
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2-(Trifluoromethyl)benzo[d]thiazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.